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2,4,5-Trimethoxymandelic Acid

Cat. No.: B13606663
M. Wt: 242.22 g/mol
InChI Key: QQZBWMDHXIMLLV-UHFFFAOYSA-N
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Description

Overview of Substituted Mandelic Acids in Organic Chemistry

Mandelic acid and its derivatives, collectively known as substituted mandelic acids, are a class of alpha-hydroxy carboxylic acids that serve as versatile building blocks in organic synthesis. researchgate.net Their structure, featuring a chiral center at the alpha-carbon, makes them valuable precursors for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and other bioactive molecules. researchgate.netresearchgate.net The reactivity of both the carboxylic acid and the hydroxyl group allows for a wide range of chemical transformations. semanticscholar.org

Significance of 2,4,5-Trimethoxymandelic Acid as a Chemical Entity

This compound is a specific substituted mandelic acid characterized by the presence of three methoxy (B1213986) groups at the 2, 4, and 5 positions of the phenyl ring. This substitution pattern is derived from asarone, a natural product, and the resulting acid is sometimes referred to as asaronic acid. sigmaaldrich.commedchemexpress.com The electron-donating nature of the methoxy groups influences the chemical properties of the molecule, distinguishing it from other substituted mandelic acids.

The presence of multiple methoxy groups can impact the compound's solubility, reactivity, and potential for intermolecular interactions. These features make this compound a subject of interest in various research areas, including the synthesis of novel organic compounds and the investigation of structure-activity relationships.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 207454-38-4 chemsrc.com
Molecular Formula C11H14O6
Molecular Weight 242.23 g/mol
Appearance Solid
InChI Key Not readily available

Academic Research Context and Scope

Academic research involving this compound primarily falls within the domain of organic chemistry, with a focus on synthesis and methodology development. orgchemres.org For instance, research has demonstrated its use in the synthesis of 3,4,5-trimethoxyphenylacetic acid through a process involving a microchannel reactor, which offers continuous production and high yields. google.com

Furthermore, studies have explored the use of related trimethoxylated compounds in various chemical transformations. For example, 3,4,5-trimethoxymandelic acid has been used in microwave-assisted synthesis to create oxadiazole derivatives. rsc.org While not directly about the 2,4,5-isomer, this research highlights the utility of trimethoxylated mandelic acids in constructing complex molecular architectures. The study of such compounds contributes to the broader understanding of reaction mechanisms and the development of new synthetic strategies in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O6 B13606663 2,4,5-Trimethoxymandelic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2-hydroxy-2-(2,4,5-trimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H14O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14)

InChI Key

QQZBWMDHXIMLLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(C(=O)O)O)OC)OC

Origin of Product

United States

Synthetic Methodologies for 2,4,5 Trimethoxymandelic Acid

Synthesis of Chiral Intermediates Preceding 2,4,5-Trimethoxymandelic Acid

The production of enantiomerically pure this compound is contingent on the successful synthesis of chiral intermediates. The primary methodologies to achieve this involve either the direct asymmetric synthesis of a precursor that can be subsequently converted to the desired acid or the resolution of a racemic mixture of this compound or a suitable precursor.

A pivotal starting material for these synthetic routes is 2,4,5-trimethoxybenzaldehyde. This aromatic aldehyde can be sourced from natural products, such as Indonesian calamus oil. The synthesis involves the reduced pressure distillation of the oil to isolate asarone, which is then subjected to ozonolysis to yield 2,4,5-trimethoxybenzaldehyde scholaris.ca.

Asymmetric Synthesis of Chiral Precursors

A prevalent strategy for the asymmetric synthesis of mandelic acids is through the formation of chiral cyanohydrins, which are subsequently hydrolyzed. In the context of this compound, this entails the enantioselective addition of a cyanide source to the carbonyl group of 2,4,5-trimethoxybenzaldehyde.

While a specific protocol for the asymmetric cyanation of 2,4,5-trimethoxybenzaldehyde is not extensively detailed in the literature, established methods for aromatic aldehydes can be applied. One such method is the asymmetric cyanosilylation, where a chiral catalyst directs the addition of trimethylsilyl cyanide (TMSCN) to the aldehyde. This reaction forms a chiral cyanohydrin trimethylsilyl ether with a high degree of enantioselectivity. Subsequent hydrolysis of both the silyl ether and the nitrile functionalities yields the desired enantiomer of this compound.

Biocatalysis presents a green and highly selective alternative. Enzymes, particularly oxynitrilases, are known to catalyze the enantioselective addition of hydrogen cyanide to aldehydes. Specifically, (S)-oxynitrilase has demonstrated efficacy with aromatic aldehydes, leading to the formation of the corresponding (S)-cyanohydrins with high enantiomeric excess d-nb.info.

Resolution of Racemic this compound

An alternative pathway to enantiomerically pure this compound involves the initial synthesis of a racemic mixture, which is then separated into its constituent enantiomers through chiral resolution. The racemic acid can be prepared via the condensation of 2,4,5-trimethoxybenzaldehyde with a cyanide source, like sodium cyanide, followed by the hydrolysis of the resulting racemic cyanohydrin.

The resolution of this racemic mixture is commonly achieved by the formation of diastereomeric salts with a chiral resolving agent. Chiral amines are frequently employed for the resolution of mandelic acid and its derivatives. For instance, the naturally occurring amino acid L-proline has been shown to be an effective resolving agent for mandelic acid, demonstrating the ability to selectively crystallize with either the (R)- or (S)-enantiomer based on the stoichiometric ratio rsc.org.

Another resolution technique is co-crystallization with a chiral co-former. Levetiracetam, for example, has been successfully used to resolve halogenated derivatives of mandelic acid nih.gov. The selection of an appropriate resolving agent and the optimization of crystallization conditions are critical factors for achieving efficient separation of the enantiomers.

The general procedure for resolution involves dissolving the racemic this compound along with the chosen chiral resolving agent in a suitable solvent. Preferential crystallization of one of the diastereomeric salts occurs upon cooling or solvent evaporation. The crystallized salt is then isolated by filtration, and the desired chiral mandelic acid is liberated from the salt by treatment with either an acid or a base. The enantiomeric purity of the final product is typically verified using analytical techniques such as chiral high-performance liquid chromatography (HPLC).

Table of Key Intermediates and Reagents

Compound/ReagentRoleNotable Characteristics
2,4,5-TrimethoxybenzaldehydeStarting MaterialCan be synthesized from asarone, a component of calamus oil scholaris.ca.
Trimethylsilyl cyanide (TMSCN)Cyanide SourceUtilized in asymmetric cyanosilylation reactions.
Chiral CatalystAsymmetric InductorDirects the stereochemistry of the cyanation reaction.
OxynitrilaseBiocatalystEnzyme used for the enantioselective formation of cyanohydrins d-nb.info.
Racemic this compoundIntermediate for ResolutionPrepared from 2,4,5-trimethoxybenzaldehyde.
Chiral Resolving AgentSeparating AgentForms diastereomeric salts or co-crystals with the racemic acid rsc.orgnih.gov.

Table of Synthetic Methodologies

MethodologyDescriptionKey Features
Asymmetric CyanosilylationEnantioselective addition of TMSCN to 2,4,5-trimethoxybenzaldehyde facilitated by a chiral catalyst.Capable of achieving high enantioselectivity.
Enzymatic Cyanohydrin SynthesisUse of an oxynitrilase enzyme to catalyze the enantioselective addition of hydrogen cyanide.A green and highly selective method d-nb.info.
Chiral Resolution via Diastereomeric SaltsFormation of diastereomeric salts of racemic this compound with a chiral resolving agent, followed by separation via crystallization.A classical and widely applied resolution technique rsc.org.
Chiral Resolution via Co-crystallizationFormation of co-crystals between one enantiomer of this compound and a chiral co-former.An effective method for the separation of enantiomers nih.gov.

Analytical and Spectroscopic Characterization of 2,4,5 Trimethoxymandelic Acid

Chromatographic Techniques for Analysis and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. However, specific methods dedicated to 2,4,5-Trimethoxymandelic Acid are not described in the available literature.

High-Performance Liquid Chromatography (HPLC) Methodologies

No specific HPLC methods for the analysis of this compound were found. While methodologies exist for other isomers, such as 3,4,5-trimethoxymandelic acid, and related mandelic acid derivatives, these are not applicable under the strict focus on the 2,4,5-isomer.

Chiral Ligand Exchange Chromatography

There is no available research detailing the use of chiral ligand exchange chromatography for the enantiomeric separation of this compound.

Reversed-Phase Chromatography with UV Detection

Specific reversed-phase HPLC methods with UV detection for the analysis of this compound have not been reported in the searched scientific literature. While methods for precursors like 2,4,5-Trimethoxybenzaldehyde exist, these cannot be directly applied to the mandelic acid derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

No GC-MS analytical data or methods specifically for this compound were identified. Public databases and literature searches show data for other isomers, such as the di-TMS derivative of 2,3,4-Trimethoxymandelic acid, but not for the 2,4,5-isomer. The analysis of acidic, polar molecules like mandelic acids by GC-MS typically requires a derivatization step to increase volatility, but no such procedure has been documented for this specific compound.

Capillary Electrophoresis (CE)

The application of capillary electrophoresis for the analysis or separation of this compound has not been described in the available literature. General CE methods are used for various mandelic acid derivatives, but specific conditions and results for the 2,4,5-isomer are absent.

Spectroscopic Methods for Structural Elucidation

Detailed spectroscopic data, which is crucial for the unambiguous structural confirmation of a chemical compound, is not available for this compound in public spectral databases or literature. While spectral data for the related compounds 2,4,5-Trimethoxybenzoic acid and 2,4,5-Trimethoxybenzaldehyde can be found, this information cannot be used to describe this compound itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. The aromatic region would display signals for the two protons on the benzene ring. Due to their different positions relative to the substituents, they would appear as separate singlets. The three methoxy (B1213986) groups (-OCH₃) would each produce a singlet, though their chemical shifts might be very similar. A key signal would be the one corresponding to the benzylic proton (the hydrogen attached to the carbon bearing the hydroxyl and carboxyl groups), which would likely appear as a singlet. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are also observable and may appear as broad singlets; their chemical shifts can be highly variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, this would include signals for the six carbons of the benzene ring (with those bearing methoxy groups shifted downfield), the three methoxy carbons, the benzylic carbon (α-carbon), and the carboxyl carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic-H ~6.5-7.0 Singlet C3-H, C6-H
Benzylic-H ~5.0-5.5 Singlet α-CH
Methoxy-H ~3.8-4.0 Singlets (3) -OCH₃
Hydroxyl/Carboxyl-H Variable Broad Singlet -OH, -COOH
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carboxyl-C ~170-180 -COOH
Aromatic-C ~100-160 Ar-C
Benzylic-C ~70-75 α-CH

Note: The predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is often diagnostic. Common fragmentation pathways for mandelic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (-COOH). A significant fragment would likely correspond to the trimethoxybenzyl cation, formed by the cleavage of the bond between the α-carbon and the carboxyl group. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the compound is often derivatized, for example, by silylation (e.g., using TMS), to increase its volatility. The mass spectrum of the derivatized compound would show a different molecular ion and fragmentation pattern characteristic of the derivative.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
242 [M]⁺ (Molecular Ion)
224 [M - H₂O]⁺
197 [M - COOH]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with the C-H stretching bands. The C=O (carbonyl) stretching of the carboxylic acid would appear as a strong, sharp peak around 1700-1750 cm⁻¹. The O-H stretching of the alcohol group would likely be observed as a broad band around 3200-3500 cm⁻¹. Additionally, C-O stretching vibrations for the ether, alcohol, and carboxylic acid groups would be visible in the 1000-1300 cm⁻¹ region.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is useful for analyzing compounds containing chromophores, such as aromatic rings. The trimethoxy-substituted benzene ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would be expected to show absorption maxima (λmax) in the UV region, characteristic of substituted benzene derivatives.

Table 3: Characteristic Spectroscopic Data (IR, UV-Vis)

Technique Characteristic Feature Expected Value
IR O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (broad)
IR C=O Stretch (Carbonyl) 1700-1750 cm⁻¹ (strong)
IR C-O Stretch (Ethers, Alcohol) 1000-1300 cm⁻¹
IR Aromatic C-H Stretch ~3000-3100 cm⁻¹

Method Validation and Optimization in Analytical Chemistry

The development of reliable analytical methods for the quantification of a compound like this compound requires rigorous validation to ensure the results are accurate and precise. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH).

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like HPLC, specificity is demonstrated by the separation of the analyte peak from other potential peaks.

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated by analyzing a sample with a known concentration (a standard) and comparing the measured value to the certified true value. Recovery studies, where a known amount of the analyte is added to a sample matrix, are also used to determine accuracy.

Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-assay precision) : The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision) : Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a series of measurements of standards at different concentrations and is often visualized by plotting the response versus concentration.

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Optimization of an analytical method involves adjusting parameters such as the mobile phase composition in HPLC, temperature, or flow rate to achieve the best possible separation and detection, ensuring all validation criteria are met.

Occurrence and Isolation of 2,4,5 Trimethoxymandelic Acid in Natural Sources

Detection in Plant Extracts

There are no published studies that report the detection of 2,4,5-Trimethoxymandelic Acid in any plant extract. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are routinely used to identify and quantify organic acids in plant materials, have not yielded any evidence of its natural occurrence.

Extraction and Purification from Biological Matrices

As this compound has not been detected in any natural source, there are consequently no established methods for its extraction and purification from biological matrices. The scientific literature is devoid of any protocols specifically developed for the isolation of this compound from plant or other natural materials.

Phytochemical Profiling and Quantitative Analysis in Natural Products

Comprehensive phytochemical profiling of various plant species, including those from genera known for producing a wide array of aromatic compounds, has not led to the identification of this compound. Therefore, no quantitative analysis of this compound in any natural product has been reported.

While research has identified a closely related compound, 2,4,5-trimethoxybenzoic acid, as an oxidation product of γ-asarone (2,4,5-trimethoxyallylbenzene) isolated from the oil of Caesulia axillaris, this does not indicate the natural occurrence of this compound itself. The conversion of γ-asarone to 2,4,5-trimethoxybenzoic acid occurs through a chemical reaction and is not a direct isolation of the mandelic acid derivative from a natural source.

2,4,5 Trimethoxymandelic Acid As a Synthetic Intermediate and Precursor

Application in the Synthesis of Heterocyclic Compounds

The chemical functionalities of 2,4,5-Trimethoxymandelic acid make it an apt starting point for the construction of various heterocyclic scaffolds. Its derivatives are particularly noted for their role in forming fused ring systems.

While direct use of this compound is not extensively documented, its closely related keto-acid, 2,4,5-trimethoxyphenylglyoxylic acid, has been successfully utilized in the synthesis of benzofuranone structures. In one study, the reaction of 2,4,5-trimethoxyphenylglyoxylic acid with 1,2,4-trimethoxybenzene in the presence of concentrated hydrochloric acid did not yield a simple Friedel-Crafts-type product. Instead, it led to the formation of an unexpected p-quinone methide compound. nih.gov

This intermediate, upon treatment with zinc and hydrochloric acid, underwent a reductive cyclization process to yield 6-Hydroxy-5-methoxy-3-(2,4,5-trimethoxyphenyl)benzofuran-2(3H)-one. nih.gov This demonstrates that the 2,4,5-trimethoxyphenyl moiety can be incorporated into a benzofuranone core, highlighting its potential as a precursor to this class of heterocyclic compounds. The initial oxidation of this compound would provide the necessary 2,4,5-trimethoxyphenylglyoxylic acid for such a synthetic route.

Based on available scientific literature, the direct application of this compound as a starting material for the synthesis of isoquinolines has not been established. Common synthetic routes to the isoquinoline nucleus, such as the Bischler-Napieralski or Pictet-Spengler reactions, typically employ phenethylamines or related structures, which are not direct derivatives of this compound.

Role in the Construction of Biologically Active Molecules

The 2,4,5-trimethoxyphenyl group is a key structural motif found in numerous biologically active molecules. The utility of precursors like this compound lies in their ability to introduce this specific substitution pattern into target molecules. This pattern is often associated with activities such as anticancer and antioxidant effects.

For instance, chalcones and isoxazoles derived from 2,4,5-trimethoxybenzaldehyde (the corresponding aldehyde to this compound) have demonstrated significant biological potential. researchgate.netresearchgate.net A series of synthesized 2,4,5-trimethoxy chalcones were evaluated for their anticancer properties against human tumor cell lines, with several compounds showing potent inhibitory activity. nih.gov Specifically, chalcones with electron-donating groups on the other phenyl ring exhibited enhanced cytotoxicity. nih.gov Furthermore, these compounds also displayed notable antioxidant activities, including free radical scavenging and nitric oxide scavenging capabilities. nih.gov

These chalcones can be further cyclized to form 3,5-diaryl isoxazoles, which retain biological activity. researchgate.net Studies have shown that the presence of the 2,4,5-trimethoxy substituent on one of the phenyl rings of the isoxazole is beneficial for its anticancer and antimicrobial effects. researchgate.net This underscores the importance of 2,4,5-trimethoxy-substituted precursors in the development of new therapeutic agents.

Reaction Mechanisms and Selectivity in Derivatization Processes

The derivatization of this compound and its close analogues is governed by the interplay of its functional groups and the electronic nature of the substituted ring. The reaction of the related 2,4,5-trimethoxyphenylglyoxylic acid with another electron-rich aromatic compound, 1,2,4-trimethoxybenzene, in strong acid provides insight into the mechanistic pathways. nih.gov

Instead of a standard electrophilic aromatic substitution, the proposed mechanism involves a more complex sequence. It is suggested that a key step is a retro-Friedel–Crafts alkylation. nih.gov The reaction is believed to proceed through the formation of highly reactive p-quinone methide intermediates. The formation of these species is influenced by the specific substitution pattern on the phenylglyoxylic acid. The reaction's selectivity is demonstrated by the fact that under various acidic conditions (HCl, HBr), the reaction consistently leads to the p-quinone methide structure rather than other potential products. nih.gov This mechanistic pathway highlights the unique reactivity conferred by the 2,4,5-trimethoxy substitution pattern, guiding its selective transformation into complex heterocyclic systems.

Pre Clinical Biological Activity and Mechanistic Studies of 2,4,5 Trimethoxymandelic Acid and Its Derivatives

Antioxidant Activity Assessment in Cellular and Acellular Models

The antioxidant potential of mandelic acid and its derivatives, including those with methoxy (B1213986) substitutions, has been evaluated through various established in vitro assays. These assessments are broadly categorized into acellular (chemical-based) and cellular models, each providing distinct insights into the compound's ability to counteract oxidative stress.

Acellular Assays: Acellular methods measure the direct radical scavenging or reducing ability of a compound in a chemical system. Commonly employed assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assays: These tests quantify a compound's ability to donate a hydrogen atom or an electron to neutralize stable free radicals. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. researchgate.netsigmaaldrich.com

FRAP (Ferric Reducing Antioxidant Power) and CUPRAC (Cupric Reducing Antioxidant Capacity): These assays measure the ability of a substance to reduce ferric (Fe³⁺) or cupric (Cu²⁺) ions to their ferrous (Fe²⁺) and cuprous (Cu¹⁺) forms, respectively. researchgate.netresearcher.life A higher absorbance reading indicates greater reducing power.

Total Antioxidant Capacity (TAC): This method assesses the capacity of a compound to reduce phosphomolybdate, resulting in a colored complex. mdpi.com

Studies on various hydroxy and methoxy derivatives of mandelic acid have shown that the substitution pattern on the phenyl ring significantly influences antioxidant activity. researchgate.net Generally, the presence of electron-donating groups like methoxy moieties can enhance antioxidant potential.

Cellular Assays: Cellular-based antioxidant assays are considered more biologically relevant as they account for factors like cell uptake, metabolism, and interaction with intracellular antioxidant systems. ethz.ch In these models, cells are typically exposed to an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), which induces the formation of reactive oxygen species (ROS). ethz.ch The ability of a test compound to mitigate this oxidative damage is then measured. A common technique involves using fluorescent probes that react with ROS; a decrease in fluorescence intensity in the presence of the test compound indicates antioxidant activity. ethz.ch Another important cellular parameter is the inhibition of lipid peroxidation, where the formation of cytotoxic end-products like malondialdehyde (MDA) is quantified as a marker of oxidative damage to cell membranes. ethz.ch While general methodologies for cellular antioxidant assays are well-established, specific data on 2,4,5-trimethoxymandelic acid in these systems remains an area for further investigation.

Table 1: Overview of Antioxidant Activity Assessment Methods

Assay Type Method Principle Key Measurement
Acellular DPPH Radical Scavenging Measures the ability of an antioxidant to donate an electron or hydrogen to neutralize the stable DPPH radical. IC50 Value
ABTS Radical Scavenging Measures the scavenging of the ABTS radical cation by hydrogen or electron donation. IC50 Value
FRAP Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. Absorbance Change
CUPRAC Measures the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous (Cu¹⁺) form. Absorbance Change
Cellular Cellular Antioxidant Activity (CAA) Measures the inhibition of intracellular ROS formation induced by an external pro-oxidant in cell culture. Fluorescence Intensity
Lipid Peroxidation Inhibition Quantifies the inhibition of oxidative degradation of lipids in cell membranes. Malondialdehyde (MDA) Levels

Enzyme Inhibition Studies of Derived Compounds (e.g., Cholinesterase and MAO-B)

Derivatives of methoxy-substituted aromatic acids have been investigated for their potential to inhibit enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidase B (MAO-B).

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

In a study focusing on derivatives of the structurally related 3,4,5-trimethoxycinnamic acid, a series of ester compounds were synthesized and evaluated for their ability to inhibit AChE and BChE. The findings revealed that the nature and position of the substituent on the phenyl ester portion of the molecule were critical for inhibitory activity. Notably, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate emerged as the most potent inhibitor against both enzymes, with a mixed type of inhibition observed through kinetic studies. This suggests that such trimethoxy-substituted compounds can interact with both the active site and peripheral sites of the cholinesterase enzymes.

Table 2: Cholinesterase Inhibitory Activity of Selected 3,4,5-Trimethoxycinnamic Acid Esters

Compound Target Enzyme IC50 (µM) Selectivity Index (SI)
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate AChE 46.18 1.42 (for BChE)
BChE 32.46
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate BChE - 1.71 (for BChE)

Data sourced from a study on trimethoxycinnamate derivatives.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a mitochondrial enzyme that deaminates monoamine neurotransmitters, particularly dopamine (B1211576). Its inhibition can increase dopamine levels, which is beneficial in the treatment of Parkinson's disease. Various chemical scaffolds, including pyridazine (B1198779) and coumarin (B35378) derivatives, have been explored as MAO-B inhibitors. The search for new, selective, and reversible MAO-B inhibitors is an active area of drug development. While the trimethoxyphenyl moiety is a feature in some bioactive compounds, specific studies detailing the MAO-B inhibitory activity of this compound or its direct derivatives are not extensively documented in the current literature.

Signaling Pathway Modulation in Cellular Systems

The ability of a compound to modulate intracellular signaling pathways is a key aspect of its pharmacological profile, influencing processes such as inflammation, cell proliferation, and apoptosis. Key signaling cascades that are often investigated include the mitogen-activated protein kinase (MAPK), PI3K/Akt/mTOR, and NF-κB pathways. For instance, various natural compounds have been shown to exert their effects by modulating these pathways.

However, based on available scientific literature, there is limited specific information regarding the direct modulation of intracellular signaling pathways by this compound or its derivatives. Research in this area is required to elucidate whether the biological activities of these compounds are mediated through interactions with specific kinases, transcription factors, or other signaling proteins.

Pharmacological Investigations in Animal Models (e.g., Hypocholesterolemic Effects)

The in vivo efficacy of compounds related to this compound has been explored in animal models, particularly for metabolic conditions. A notable study investigated the hypocholesterolemic and choleretic effects of 2,4,5-trimethoxycinnamic acid (2,4,5-TMC), a major metabolite of α-asarone, in rats fed a high-cholesterol diet.

The study compared 2,4,5-TMC with several dimethoxycinnamic acid analogs to understand the role of the methoxy groups' positioning. The results demonstrated that 2,4,5-TMC, possessing three methoxy groups, exhibited the most potent hypocholesterolemic activity. It produced a significant decrease in serum cholesterol, with a remarkable 73.5% reduction in LDL-cholesterol, a level that surpasses the typical range of statins. Furthermore, the compound did not negatively affect HDL-cholesterol levels.

In addition to lowering cholesterol, the study also examined effects on bile composition. While a different compound (3,4-DMC) showed the highest choleretic (bile flow-increasing) activity, 2,4,5-TMC was identified as a promising agent for its primary effect on cholesterol reduction without causing liver damage during the treatment period.

Table 3: Pharmacological Effects of 2,4,5-Trimethoxycinnamic Acid (2,4,5-TMC) in a Rat Model

Parameter Observation Percentage Change
Serum Cholesterol Decreased -
LDL-Cholesterol Decreased 73.5%
HDL-Cholesterol Unaffected 0%
HMG-CoA Reductase Activity Inhibited Highest among tested compounds

Data from a study on rats fed a high-cholesterol/cholate diet.

Mechanistic Basis of Observed Biological Effects

The preclinical biological activities of this compound and its related analogs stem from distinct molecular mechanisms.

The potent hypocholesterolemic effect observed for 2,4,5-trimethoxycinnamic acid is directly linked to its ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is the rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, 2,4,5-TMC effectively reduces the endogenous production of cholesterol, leading to a significant decrease in circulating LDL-cholesterol levels. The superior activity of the 2,4,5-trimethoxy substitution pattern compared to dimethoxy analogs suggests that the number and position of methoxy groups are crucial for effective binding to and inhibition of HMG-CoA reductase.

The enzyme inhibitory activity of derived compounds, such as the cholinesterase inhibition by trimethoxycinnamic acid esters, is based on their interaction with the enzyme's active site. Kinetic studies on the most potent derivative indicated a mixed type of inhibition for both AChE and BChE. This mechanism implies that the inhibitor binds not only to the free enzyme but also to the enzyme-substrate complex, thereby interfering with both substrate binding and catalysis.

The antioxidant activity of methoxy-substituted mandelic acid derivatives is rooted in their chemical structure. The methoxy groups (-OCH₃) are electron-donating, which can increase the electron density of the aromatic ring. This property facilitates the donation of a hydrogen atom or an electron to neutralize reactive oxygen species, thereby terminating radical chain reactions and reducing oxidative stress.

Future Research Directions and Translational Perspectives for 2,4,5 Trimethoxymandelic Acid

The unique chemical architecture of 2,4,5-Trimethoxymandelic Acid, characterized by a mandelic acid core with a specific trimethoxy substitution pattern on the phenyl ring, presents a compelling scaffold for future scientific investigation. While current knowledge is limited, the potential for this compound and its derivatives spans various fields, from synthetic chemistry to preclinical drug discovery. This article outlines key future research directions aimed at unlocking the full potential of this molecule.

Q & A

What are the standard analytical techniques for characterizing the structural and enantiomeric purity of 2,4,5-Trimethoxymandelic Acid?

Level : Basic
Answer :

  • High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) is recommended for enantiomeric resolution. For example, a method using a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min can separate enantiomers with baseline resolution .
  • Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., trimethylsilyl [TMS] groups) enhances volatility and detection sensitivity. The 2TMS derivative of 4-Methoxymandelic acid (C₁₅H₂₆O₄Si₂, MW 326.54) has been validated for quantitative analysis .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying methoxy group positions and stereochemistry.

How can researchers design experiments to investigate the enzymatic oxidation mechanisms of this compound using lignin peroxidase?

Level : Advanced
Answer :

  • Kinetic Assays : Monitor substrate depletion via UV-Vis spectroscopy at λ = 280 nm (aromatic ring absorbance). Use stopped-flow techniques to measure transient intermediates, as demonstrated in lignin peroxidase-mediated oxidation of 4-Methoxymandelic acid .
  • Reaction Optimization : Adjust pH (optimum ~3.0–4.0 for lignin peroxidase) and H₂O₂ concentration (0.1–1.0 mM) to avoid enzyme inactivation. Include controls with radical scavengers (e.g., ascorbic acid) to confirm free radical pathways.
  • Product Identification : Employ LC-QTOF-MS to characterize oxidation products (e.g., demethoxylated or hydroxylated derivatives) .

What stability considerations are critical for handling this compound under varying experimental conditions?

Level : Basic
Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability data for 4-Methoxymandelic acid indicate ≥2-year integrity under these conditions .
  • Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (e.g., KMnO₄), which may degrade the methoxy groups .
  • Thermal Stability : Decomposition occurs above 120°C; use low-temperature evaporation (e.g., rotary evaporator at ≤40°C) during synthesis .

What strategies are effective for resolving enantiomers of this compound in metabolic studies?

Level : Advanced
Answer :

  • Chiral Derivatization : Use (–)-menthyl chloroformate to form diastereomers, separable via reverse-phase HPLC (C18 column, acetonitrile:water gradient) .
  • Capillary Electrophoresis (CE) : Non-aqueous CE with sulfated β-cyclodextrin as a chiral selector achieves resolution (e.g., 25 mM borate buffer, pH 9.2, 20 kV) .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution in organic solvents (e.g., toluene) selectively hydrolyzes one enantiomer .

How can conflicting data on the photostability and hazardous decomposition products of this compound be resolved?

Level : Advanced
Answer :

  • Accelerated Stability Testing : Expose the compound to UV light (254 nm) and analyze degradation via LC-MS. Compare with dark controls to isolate photolytic pathways .
  • Hazard Identification : Use thermal gravimetric analysis (TGA) coupled with FTIR to detect volatile decomposition products (e.g., methoxy phenols) under controlled heating .
  • Computational Modeling : Apply density functional theory (DFT) to predict degradation pathways and validate with experimental data .

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